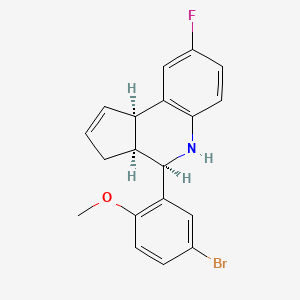

GPR30 agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrFNO/c1-23-18-8-5-11(20)9-16(18)19-14-4-2-3-13(14)15-10-12(21)6-7-17(15)22-19/h2-3,5-10,13-14,19,22H,4H2,1H3/t13-,14+,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLAUQAYNBUDIJ-BIENJYKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of GPR30 Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of G protein-coupled estrogen receptor 30 (GPR30), also known as G protein-coupled estrogen receptor 1 (GPER), with a focus on its agonists. It includes a detailed examination of the signaling pathways activated by GPR30, quantitative pharmacological data, and detailed protocols for key experimental assays.

Core Signaling Pathways of GPR30 Activation

GPR30 is a seven-transmembrane G protein-coupled receptor that mediates rapid, non-genomic estrogen signaling.[1][2] Its activation by agonists, such as the selective agonist G-1, triggers a cascade of intracellular events that are distinct from the classical nuclear estrogen receptors.[3] The primary signaling mechanisms involve the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream kinase cascades, as well as the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A central mechanism in GPR30 signaling is the transactivation of the EGFR. Upon agonist binding, GPR30 activates Gβγ subunits, which in turn stimulate Src, a non-receptor tyrosine kinase.[4] This leads to the activation of matrix metalloproteinases (MMPs) that cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) on the cell surface, releasing mature HB-EGF.[1] The released HB-EGF then binds to and activates the EGFR, initiating its downstream signaling pathways.[1][4]

Downstream Signaling Cascades

The transactivation of EGFR by GPR30 agonists leads to the activation of two major signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) Pathway: Activated EGFR promotes the phosphorylation and activation of the ERK1/2 MAP kinases.[2][5] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[6]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: GPR30 activation also stimulates the PI3K/Akt pathway, which plays a critical role in cell survival, growth, and metabolism.[3] This activation can be dependent on EGFR transactivation.

Modulation of Second Messengers

GPR30 agonists also influence the levels of intracellular second messengers:

-

Cyclic AMP (cAMP) Production: GPR30 has been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[7] However, some studies also suggest that GPR30 can inhibit cAMP production, indicating a complex and potentially cell-type-specific regulation of this second messenger.[7]

-

Intracellular Calcium (Ca2+) Mobilization: Agonist binding to GPR30 can trigger a rapid increase in intracellular calcium concentrations.[3][8] This is often mediated through the Gq protein and phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and the release of calcium from intracellular stores.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GPR30 agonists and antagonists.

Table 1: Binding Affinities (Ki) of GPR30 Ligands

| Ligand | Receptor | Ki (nM) | Cell Line/System | Reference |

| 17β-Estradiol | GPR30 | ~6 | GPR30-expressing cells | [9] |

| 17β-Estradiol | GPR30 | ~3 | Membrane preparations | [9] |

| G-1 | GPR30 | ~11 | Recombinant GPR30 | [10] |

| G15 (Antagonist) | GPR30 | ~20 | Hec50 cells | [11] |

Table 2: Functional Potencies (EC50/IC50) of GPR30 Ligands

| Ligand | Assay | Potency (nM) | Cell Line | Reference |

| G-1 | Calcium Mobilization (EC50) | 2 | Not specified | [10] |

| G15 (Antagonist) | Inhibition of G-1-mediated Calcium Mobilization (IC50) | ~185 | SKBr3 cells | [11] |

| G15 (Antagonist) | Inhibition of E2-mediated Calcium Mobilization (IC50) | ~190 | SKBr3 cells | [11] |

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagram

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies used for GPCR binding studies.[12][13]

-

Membrane Preparation:

-

Culture cells expressing GPR30 (e.g., HEK293-GPR30) to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add membrane preparation (typically 10-50 µg of protein), a fixed concentration of radiolabeled ligand (e.g., [3H]-estradiol), and varying concentrations of the unlabeled GPR30 agonist-1.

-

For non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM unlabeled estradiol).

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol is based on commercially available cAMP assay kits.[14][15]

-

Cell Culture and Plating:

-

Plate GPR30-expressing cells in a 96- or 384-well plate and culture overnight.

-

-

Agonist Stimulation:

-

Wash the cells with serum-free medium and then incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Add varying concentrations of the this compound and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure cAMP levels in the lysate using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the samples from the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.

-

ERK1/2 Phosphorylation (Western Blot) Assay

This protocol outlines the general steps for detecting ERK1/2 phosphorylation.[6][16]

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with the this compound for various time points (e.g., 5, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the lysates and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Intracellular Calcium Mobilization Assay

This protocol is based on the use of calcium-sensitive fluorescent dyes.[8][17][18]

-

Cell Preparation and Dye Loading:

-

Plate GPR30-expressing cells (e.g., SKBr3) in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer such as HBSS (Hank's Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an injector.

-

Measure the baseline fluorescence for a short period.

-

Inject varying concentrations of the this compound into the wells.

-

Immediately begin kinetic reading of the fluorescence intensity over time to capture the transient calcium flux.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

-

Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 value.

-

References

- 1. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The activation of G protein-coupled receptor 30 (GPR30) inhibits proliferation of estrogen receptor-negative breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo Effects of a GPR30 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. G protein-coupled estrogen receptor 1 (GPER1)/GPR30 increases ERK1/2 activity through PDZ motif-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR30: a G protein-coupled receptor for estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gtp-solution.com [gtp-solution.com]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Competitive Binding Assay for the G-Protein-Coupled Receptor 30 (GPR30) or G-Protein-Coupled Estrogen Receptor (GPER). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. Activation of GPR30 inhibits growth of prostate cancer cells via sustained activation of Erk1/2, c-jun/c-fos-dependent upregulation of p21, and induction of G2 cell-cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. biocompare.com [biocompare.com]

G-1: A Comprehensive Technical Guide to the First Selective GPER Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of G-1 (1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone), the first selective agonist for the G protein-coupled estrogen receptor (GPER). G-1's identification has been a pivotal moment in estrogen receptor research, providing a critical tool to dissect the non-genomic signaling pathways of estrogens, distinct from the classical nuclear estrogen receptors, ERα and ERβ.[1][2] This document provides a detailed overview of its pharmacological properties, the experimental protocols used for its characterization, and the key signaling cascades it modulates.

Discovery and Selectivity Profile

G-1 was identified through a combination of virtual and biomolecular screening approaches aimed at discovering selective GPER ligands.[3][4] This effort led to the identification of a tetrahydro-3H-cyclopenta[c]quinoline scaffold with high affinity for GPER.[5] Subsequent structure-activity relationship studies revealed the importance of the 6-bromo-benzo[1]dioxolane substituent and the ethanone (B97240) hydrogen-bond acceptor group at the C8-position for its agonist activity.[5]

A key feature of G-1 is its remarkable selectivity for GPER over the classical estrogen receptors, ERα and ERβ. This selectivity is crucial for its utility as a research tool to isolate and study GPER-mediated effects.[1][6]

Table 1: Receptor Binding and Functional Activity of G-1

| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Cell Line/System |

| G-1 | GPER | 11 nM[1][7] | 2 nM[1][7] | COS7 cells transfected with GPER-GFP[2][8] |

| G-1 | ERα | >10,000 nM[1] | No activity up to 10 µM[1][7] | COS7 cells transfected with ERα[2] |

| G-1 | ERβ | >10,000 nM[1] | No activity up to 10 µM[1][7] | COS7 cells transfected with ERβ[2] |

GPER Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic intracellular signaling events.[1][9] These pathways are distinct from the classical genomic pathways activated by ERα and ERβ and are central to GPER's diverse physiological roles.[1] The primary signaling cascades activated by G-1 include the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the mobilization of intracellular calcium.[2][10]

Caption: GPER Signaling Pathway Activated by G-1.

Experimental Protocols

Accurate characterization of G-1's activity and selectivity relies on a suite of well-defined experimental protocols. The following sections detail the methodologies for key assays.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a specific radiolabeled ligand.[1]

Objective: To determine the Ki of G-1 for GPER, ERα, and ERβ.

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest (GPER, ERα, or ERβ).

-

Radiolabeled ligand (e.g., [³H]-estradiol for ERα and ERβ, or a specific GPER radioligand).

-

Unlabeled G-1 at a range of concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate additives).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.

-

Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 4°C or room temperature).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of GPER activation through the Gαq pathway.[1][2]

Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated calcium mobilization.

Materials:

-

Cells expressing GPER.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

G-1 at various concentrations.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of G-1 to the cells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC₅₀ value.[1]

Cyclic AMP (cAMP) Production Assay

This functional assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).[1][9]

Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated cAMP production.

Materials:

-

Cells expressing GPER.

-

G-1 at various concentrations.

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

Cell lysis buffer.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Treat the cells with varying concentrations of G-1 for a specified incubation period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC₅₀ value.[1]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK signaling pathway, a downstream consequence of GPER-mediated EGFR transactivation.[2]

Objective: To determine the effect of G-1 on the phosphorylation of ERK1/2.

Materials:

-

Cells expressing GPER.

-

G-1 at various concentrations and for different time points.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE equipment.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Plate cells and treat with G-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.[2]

Functional Cellular Effects of G-1

The activation of GPER by G-1 leads to a variety of functional cellular responses, which have been characterized in numerous cell lines. These effects underscore the importance of GPER in regulating cell physiology and pathology.

Table 2: Functional Cellular Assays with G-1

| Assay | IC₅₀/EC₅₀ | Cell Line |

| Inhibition of Cell Migration | 0.7 nM | SKBr3[2] |

| Inhibition of Cell Migration | 1.6 nM | MCF-7[2] |

| Inhibition of Cell Viability | 1.06 µM | OV90[2] |

| Inhibition of Cell Viability | 2.58 µM | FT190[2] |

| Inhibition of Cell Viability | 6.97 µM | OVCAR420[2] |

| Calcium Mobilization (Antagonism by G-15) | 190 nM (IC₅₀) | SKBR3[2] |

| Calcium Mobilization (Antagonism by G-36) | 112 nM (IC₅₀) | SKBR3[2] |

Logical Workflow for G-1 Discovery and Characterization

The discovery and validation of G-1 as a selective GPER agonist followed a logical progression from computational screening to in-depth in vitro and in vivo characterization.

Caption: Logical workflow of G-1 discovery and characterization.

Conclusion

The discovery of G-1 has provided the scientific community with an indispensable pharmacological tool for elucidating the physiological and pathological roles of GPER.[1][2] Its high selectivity over classical estrogen receptors has enabled the specific interrogation of GPER-mediated signaling pathways. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the complex biology of GPER and to explore its potential as a therapeutic target.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Computational Approaches for the Discovery of GPER Targeting Compounds [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Tricarbonyl-Re/Tc(I) Chelate Probes Targeting the G Protein-Coupled Estrogen Receptor GPER/GPR30 | PLOS One [journals.plos.org]

- 6. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-1 | Estrogen and Related Receptor Agonists: R&D Systems [rndsystems.com]

- 8. mdpi.com [mdpi.com]

- 9. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

GPR30/GPER signaling pathways activated by G-1

An In-depth Technical Guide to GPR30/GPER Signaling Pathways Activated by G-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of rapid, non-genomic estrogen signaling.[1][2] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that triggers a variety of intracellular signaling cascades upon activation.[3][4] The selective, non-steroidal GPER agonist, G-1, has been instrumental in elucidating the specific functions of this receptor.[5][6] G-1 binds to GPER with high affinity (Ki ≈ 11 nM) but does not bind to ERα or ERβ, making it an invaluable tool for studying GPER-specific pathways.[7] This guide provides a detailed overview of the core signaling pathways activated by G-1, complete with data summaries, experimental protocols, and pathway visualizations.

Core Signaling Pathways Activated by G-1

Activation of GPER by G-1 initiates a complex network of signaling events that are highly context-dependent, varying with cell type and physiological conditions. The primary pathways include the activation of kinase cascades, mobilization of intracellular calcium, and modulation of cyclic AMP levels.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

One of the most well-documented outcomes of G-1-mediated GPER activation is the rapid phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][8] This activation can occur through at least two distinct mechanisms:

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: This is a prominent pathway where GPER activation leads to the indirect activation of EGFR.[7][8] The process involves the dissociation of the G protein into Gα and Gβγ subunits. The Gβγ complex activates Src, a non-receptor tyrosine kinase.[7][9] Activated Src then stimulates matrix metalloproteinases (MMPs), which cleave membrane-bound heparin-binding EGF-like growth factor (HB-EGF).[7][10] The released HB-EGF binds to and activates EGFR, initiating the canonical Ras/Raf/MEK/ERK signaling cascade.[3][9] This entire process occurs rapidly, within minutes of G-1 stimulation.[10]

-

EGFR-Independent Activation: G-1 can also stimulate ERK1/2 activity independently of EGFR transactivation.[11] This pathway is often mediated by a pertussis toxin-sensitive Gαi/o protein and involves the activation of phosphoinositide 3-kinase (PI3K).[11][12]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a critical regulator of cell survival, proliferation, and metabolism, is another key target of G-1/GPER signaling.[5][8][12] Upon G-1 binding, GPER can activate PI3K, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[7][12] This pathway has been shown to mediate various downstream effects, including cell migration and the upregulation of MMP-9 in renal cell carcinoma.[12] In some contexts, both ERK and Akt pathways are activated simultaneously, but they may regulate different cellular functions.[8][12]

Intracellular Calcium (Ca²⁺) Mobilization

G-1 binding to GPER elicits a rapid increase in cytosolic calcium concentration ([Ca²⁺]c).[2][7][13] This response is initiated by the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 then binds to its receptors (IP3R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca²⁺ into the cytosol.[13][14] This GPER-mediated calcium rise can be blocked by the GPER antagonist G-36, the PLC inhibitor U73122, and the IP3 receptor inhibitor 2-APB, confirming the pathway's components.[13][14]

Cyclic AMP (cAMP) Signaling Pathway

The effect of G-1 on cyclic adenosine (B11128) monophosphate (cAMP) production is multifaceted, as GPER can couple to different G alpha subunits.[15]

-

Stimulation (via Gαs): In many cell types, including neurons and bone marrow mesenchymal stem cells, G-1 stimulates adenylyl cyclase (AC) via a Gαs protein, leading to an increase in intracellular cAMP levels.[1][16][17] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB), promoting gene transcription and cell proliferation.[1][17]

-

Inhibition (via Gαi/o): Conversely, GPER can also couple to inhibitory Gαi/o proteins, which inhibit adenylyl cyclase activity and decrease cAMP production.[11][15]

This dual coupling allows G-1 to finely tune cellular responses depending on the relative expression of G protein subtypes in a given cell.

Other G-1 Activated Pathways

-

ER Stress and Apoptosis: In certain cancer cells, G-1 can induce endoplasmic reticulum (ER) stress by causing ER Ca²⁺ efflux.[2][18] This leads to the activation of the unfolded protein response (UPR), which can trigger apoptosis through the phosphorylation of kinases like JNK and CAMKII.[18]

-

YAP/p73-Mediated Apoptosis: A novel pathway described in breast cancer cells involves the G-1-induced disruption of the LATS1/2-YAP interaction.[19] This promotes the nuclear accumulation of Yes-associated protein (YAP), which then binds to p73 to increase the expression of the pro-apoptotic protein Bax.[19]

Data Presentation

The functional outcomes of G-1 mediated GPER activation are diverse and cell-type specific. The following table summarizes the core signaling pathways and their associated cellular responses as documented in the literature.

| Signaling Pathway | Key Mediators | Typical Cellular Response | Cell Types Studied | Citations |

| MAPK/ERK | Gβγ, Src, MMPs, EGFR, Ras/Raf/MEK | Proliferation, Cell Cycle Regulation, Gene Expression (e.g., c-fos) | Breast Cancer Cells, Sertoli Cells, Renal Cell Carcinoma, HCC | [7][8][9][10][20] |

| PI3K/Akt | Gαi/o, PI3K, Akt/PKB | Cell Survival, Proliferation, Migration, Invasion | Renal Cell Carcinoma, Sertoli Cells, HCC, Neurons | [3][5][8][12][21] |

| Calcium Mobilization | PLC, IP3, ER | Rapid Cytosolic Ca²⁺ Rise, PKC Activation, Gene Expression | Leukemia Cells, Breast Cancer Cells, Neuroblastoma Cells | [2][7][13][14] |

| cAMP/PKA | Gαs/Gαi/o, Adenylyl Cyclase, PKA, CREB | Proliferation, Gene Expression (can be stimulatory or inhibitory) | Neurons, Bone Marrow Stem Cells, Hippocampal Cells | [1][15][16][17] |

| ER Stress | IRE1α, PERK, JNK, CAMKII | Apoptosis, Cell Cycle Arrest | Breast Cancer Cells | [2][18] |

| YAP/p73 | YAP, p73, Bax | Apoptosis | Breast Cancer Cells | [19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of GPER signaling. Below are protocols for key experiments cited in the literature.

Protocol 1: Western Blot for ERK1/2 or Akt Phosphorylation

This method is used to detect the activation state of kinases following G-1 stimulation.

-

Cell Culture and Treatment: Plate cells (e.g., HCCLM3, ACHN) in appropriate media.[8][12] Prior to stimulation, starve cells in serum-free media for 12-24 hours to reduce basal kinase activity.

-

Stimulation: Treat cells with G-1 (typically 1 µM) for various time points (e.g., 0, 5, 10, 30, 60 minutes).[8][10] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody for the total form of the kinase (e.g., anti-total-ERK1/2) or a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]c)

This protocol uses a fluorescent indicator to measure changes in cytosolic calcium levels.[13]

-

Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 µM), in a buffer like HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells gently with the buffer to remove excess extracellular dye.

-

Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity for a few minutes before stimulation.

-

Stimulation and Recording: Add G-1 (e.g., 1 µM) to the dish while continuously recording the fluorescence intensity over time (e.g., for 5-10 minutes).[13] The excitation/emission wavelengths for Fluo-4 are typically ~494/516 nm.

-

Data Analysis: Quantify the change in fluorescence intensity over time. The results are often expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence. The peak amplitude and area under the curve can also be calculated.[13]

Protocol 3: Transwell Migration/Invasion Assay

This assay measures the ability of cells to move through a porous membrane.[12]

-

Chamber Preparation: Use Transwell inserts (typically with 8 µm pores). For invasion assays, coat the top of the membrane with a layer of Matrigel to simulate the basement membrane.

-

Cell Seeding: Starve cells overnight. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS). Add G-1 (e.g., 1 µM) and any inhibitors to both the upper and lower chambers as required by the experimental design.

-

Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours) at 37°C.

-

Cell Removal and Staining:

-

Carefully remove the cells that have not migrated from the top surface of the membrane using a cotton swab.

-

Fix the cells that have migrated to the bottom surface of the membrane with methanol (B129727) or paraformaldehyde.

-

Stain the fixed cells with a dye such as crystal violet.

-

-

Quantification: Elute the stain and measure the absorbance with a spectrophotometer, or count the number of stained cells in several microscopic fields.

Signaling Pathway and Workflow Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate the key G-1/GPER signaling pathways and a standard experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17β-Estradiol on the Expression of G-Protein Coupled Estrogen Receptor (GPER/GPR30) Mitophagy, and the PI3K/Akt Signaling Pathway in ATDC5 Chondrocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The G protein-coupled estrogen receptor (GPER) agonist G-1 expands the regulatory T cell population under T(H)17 polarizing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. The activation of G protein-coupled estrogen receptor induces relaxation via cAMP as well as potentiates contraction via EGFR transactivation in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G protein-coupled estrogen receptor 1 (GPER1)/GPR30 increases ERK1/2 activity through PDZ motif-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of G protein coupled estrogen receptor (GPER) promotes the migration of renal cell carcinoma via the PI3K/AKT/MMP-9 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]

- 14. Activation of the G Protein-Coupled Estrogen Receptor Elicits Store Calcium Release and Phosphorylation of the Mu-Opioid Receptors in the Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. G protein-coupled oestrogen receptor 1 (GPER1)/GPR30: a new player in cardiovascular and metabolic oestrogenic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. G Protein-Coupled Estrogen Receptor Mediates Cell Proliferation through the cAMP/PKA/CREB Pathway in Murine Bone Marrow Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GPER agonist G-1 activates YAP to induce apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Role of GPER-Mediated Signaling in Testicular Functions and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of G-1 in Non-Genomic Estrogen Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen signaling, traditionally understood through the lens of nuclear estrogen receptors (ERα and ERβ) and their genomic regulation of gene expression, has a less-explored, rapid-acting dimension: non-genomic signaling.[1][2] These effects are initiated at the cell membrane and involve the swift activation of various intracellular signaling cascades.[1][2][3] A key player in dissecting these pathways is the G protein-coupled estrogen receptor (GPER), also known as GPR30.[2][4] The development of G-1, a selective, non-steroidal GPER agonist, has provided researchers with a critical tool to specifically investigate GPER-mediated non-genomic signaling without activating the classical nuclear ERs.[5][6] This technical guide provides an in-depth overview of the role of G-1, its mechanism of action, the signaling pathways it triggers, and the experimental protocols used to study its effects.

G-1: A Selective GPER Agonist

G-1 was developed as a high-affinity agonist for GPER, enabling the specific study of its functions.[5] Competitive ligand-binding assays have demonstrated its high selectivity for GPER over the classical nuclear estrogen receptors, ERα and ERβ.[7] This selectivity is crucial for isolating and understanding the rapid, non-genomic effects mediated by GPER activation.[6] However, it is important to note that at high concentrations (e.g., 1 µM), G-1 may exert off-target, GPER-independent effects, a factor that should be considered in experimental design.[8]

Core Signaling Pathways Activated by G-1

G-1 binding to GPER initiates a cascade of rapid signaling events originating from the cell membrane or endoplasmic reticulum.[9] These pathways often involve G protein subunit dissociation, second messenger production, and the transactivation of receptor tyrosine kinases, leading to diverse cellular responses.

EGFR Transactivation

A central mechanism in GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[10] This process connects GPER activation to the potent signaling networks of EGFR. The "inside-out" mechanism involves Gβγ subunits, Src kinase, and matrix metalloproteinases (MMPs).[10][11] Activated MMPs cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF, which then binds to and activates EGFR.[10][12] This transactivation is a pivotal event that links GPER to downstream pro-survival and proliferative pathways.[10][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPER - Wikipedia [en.wikipedia.org]

- 5. The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer cells in a GPER-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. G protein-coupled estrogen receptor 1 (GPER-1) and agonist G-1 inhibit growth of ovarian cancer cells by activation of anti-tumoral transcriptome responses: impact of GPER-1 mRNA on survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of G protein-coupled estrogen receptor 1 (GPER-1) decreases fluid intake in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cardiac GPCR-mediated EGFR transactivation: impact and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transactivation of Epidermal Growth Factor Receptor by G Protein-Coupled Receptors: Recent Progress, Challenges and Future Research [mdpi.com]

- 13. G protein‑mediated EGFR transactivation is a common mechanism through which the CXCL12 receptors, CXCR4 and CXCR7, control human cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of G-1 and its Analogs: A Technical Guide for GPER-Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling, playing a significant role in a myriad of physiological and pathological processes. Its involvement in cardiovascular function, metabolic regulation, neuroprotection, and cancer progression has positioned it as a promising therapeutic target. The discovery of G-1, a potent and selective GPER agonist, has been instrumental in deconvoluting the complex signaling pathways governed by this receptor, independent of the classical nuclear estrogen receptors (ERα and ERβ). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of G-1 and its analogs, offering a comprehensive resource for researchers and drug development professionals engaged in the design and optimization of GPER-targeted therapeutics. We will delve into the quantitative pharmacological data, detailed experimental protocols for assessing compound activity, and the critical structural motifs that dictate agonism versus antagonism at the GPER.

Quantitative Pharmacological Data of G-1 and Key Analogs

The pharmacological characterization of G-1 and its derivatives is fundamental to understanding their therapeutic potential. The following tables summarize the key quantitative data for G-1 and its most well-characterized analogs, the antagonists G15 and G36. These compounds share the core tetrahydro-3H-cyclopenta[c]quinoline scaffold but differ in key functional groups that dramatically alter their activity.

| Compound | Target | Assay Type | Parameter | Value | Cell Line/System | Reference |

| G-1 | GPER | Radioligand Binding | Kᵢ | 11 nM | COS7 cells transfected with GPER | [1] |

| GPER | Radioligand Binding | Kᵈ | 11 nM | COS7 cells transfected with GPER-GFP | [1] | |

| GPER | Functional (Calcium Mobilization) | EC₅₀ | 2 nM | Not specified | [1] | |

| ERα and ERβ | Radioligand Binding | Activity | No significant activity up to 10 µM | COS7 cells transfected with ERα or ERβ | [1] | |

| Cellular Function | Inhibition of Cell Migration | IC₅₀ | 0.7 nM | SKBr3 | [1] | |

| Cellular Function | Inhibition of Cell Migration | IC₅₀ | 1.6 nM | MCF-7 | [1] | |

| Cellular Function | Inhibition of Cell Viability | IC₅₀ | 1.06 µM | OV90 | [1] | |

| G15 | GPER | Functional (Calcium Mobilization) | IC₅₀ | 190 nM | SKBR3 cells | [2] |

| GPER | Radioligand Binding | Kᵢ | ~20 nM | I¹²⁵-labelled G-1 as radiotracer | [3] | |

| G36 | GPER | Functional (Calcium Mobilization) | IC₅₀ | 112 nM | SKBR3 cells | [2] |

Core Structure-Activity Relationships

The tetrahydro-3H-cyclopenta[c]quinoline scaffold is the cornerstone of G-1 and its analogs. Medicinal chemistry efforts have revealed critical structural determinants for GPER activity.[4]

The Acetyl Group is a Determinant of Agonism: The most striking feature of the SAR for this class of compounds is the role of the C8-acetyl group on the quinoline (B57606) ring. Its presence in G-1 is crucial for its potent agonist activity.[2][5] Removal of this acetyl group, as seen in the antagonist G15 , completely abolishes agonism and confers antagonistic properties.[6] This suggests that the acetyl group engages in a key interaction within the GPER binding pocket, likely through a hydrogen bond with residues such as Asn276, which stabilizes the active conformation of the receptor.[2]

Steric Hindrance and Antagonism: The antagonist G36 is a derivative of G15, featuring an isopropyl group. This modification was introduced to increase steric bulk, which was found to enhance GPER selectivity by reducing off-target binding to nuclear estrogen receptors.[6] This highlights that while the core scaffold provides the basis for GPER recognition, modifications at the periphery can fine-tune selectivity and pharmacological function.

Modifications of the Benzodioxole Moiety: The 6-bromo-1,3-benzodioxol-5-yl group at the C4 position of the quinoline is another important feature. Modifications at this position, such as the introduction of biaryl derivatives via Suzuki-Miyaura cross-coupling, have been explored to develop new analogs with altered properties, including fluorescent probes for imaging studies.[4]

Acyclic Analogs: The development of acyclic analogs, such as CIMBA, which can be considered a more flexible version of G36, has demonstrated that the rigid tricyclic core is not an absolute requirement for GPER antagonism.[4] CIMBA effectively inhibits G-1-induced calcium mobilization, indicating that the key pharmacophoric elements can be maintained in a more conformationally adaptable structure.[4]

GPER Signaling Pathways

Activation of GPER by G-1 initiates a cascade of rapid, non-genomic signaling events. Understanding these pathways is crucial for interpreting the cellular and physiological effects of G-1 and its analogs. The primary signaling axes are depicted below.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of SAR studies. The following sections provide detailed methodologies for key assays used to characterize G-1 and its analogs.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for GPER by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cells or membranes expressing GPER

-

Radioligand (e.g., [³H]-Estradiol or a custom radiolabeled GPER-specific ligand)

-

Test compounds (G-1 analogs)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and protease inhibitors)

-

Wash buffer (ice-cold binding buffer)

-

96-well filter plates with glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing GPER in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer

-

A fixed concentration of radioligand (typically at or below its Kᵈ value)

-

A range of concentrations of the unlabeled test compound

-

Membrane preparation

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate GPER-mediated intracellular calcium release, a hallmark of Gq-coupled GPCR activation.

Materials:

-

Cells expressing GPER

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Test compounds (G-1 analogs)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Assay: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Compound Addition: The instrument's automated injector adds the test compounds at various concentrations to the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of emissions at two different excitation wavelengths.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP (cAMP) following GPER activation, which is coupled to the Gs signaling pathway.

Materials:

-

Cells expressing GPER

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Test compounds (G-1 analogs)

-

Cell lysis buffer (provided in the kit)

-

Microplate reader compatible with the chosen assay format

Procedure:

-

Cell Plating and Treatment: Seed cells in a microplate. Prior to stimulation, pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation. Then, treat the cells with various concentrations of the test compounds.

-

Cell Lysis: After the desired incubation time, lyse the cells using the lysis buffer provided in the assay kit.

-

cAMP Detection: Follow the specific protocol of the cAMP assay kit to detect the amount of cAMP in the cell lysates. This typically involves a competitive immunoassay format where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Signal Measurement: Read the plate on a compatible microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the experimental samples. Plot the cAMP concentration against the logarithm of the compound concentration to obtain a dose-response curve and calculate the EC₅₀.

Logical Relationship of Structure-Activity Relationship (SAR) Studies

The process of elucidating the SAR of a compound series is an iterative cycle of design, synthesis, and biological testing.

Conclusion

The selective GPER agonist G-1 and its analogs represent a valuable chemical toolset for probing the biology of GPER and a promising starting point for the development of novel therapeutics. The structure-activity relationships discussed herein highlight the critical role of specific functional groups and the overall molecular architecture in determining the pharmacological profile of these compounds. The detailed experimental protocols provided in this guide offer a practical framework for researchers to characterize new G-1 analogs and advance the field of GPER-targeted drug discovery. A continued and systematic exploration of the chemical space around the tetrahydro-3H-cyclopenta[c]quinoline scaffold will undoubtedly lead to the identification of new GPER modulators with improved potency, selectivity, and drug-like properties, ultimately paving the way for innovative treatments for a range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]

- 4. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Approaches for the Discovery of GPER Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

GPR30 Agonist-1: A Technical Guide to Cellular Localization and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular characteristics of GPR30 Agonist-1, also known as G-1. It details the agonist's binding affinity for the G protein-coupled receptor 30 (GPR30), also known as G protein-coupled estrogen receptor (GPER), and the subcellular localization of the receptor. Furthermore, this guide outlines comprehensive experimental protocols for the assessment of these characteristics and visualizes the associated signaling pathways and experimental workflows.

This compound (G-1) Binding Affinity

G-1 is a potent and selective agonist for GPR30.[1] Its high affinity and selectivity make it a valuable tool for distinguishing the cellular effects mediated by GPR30 from those mediated by classical nuclear estrogen receptors (ERα and ERβ).[1]

Quantitative Binding Data for G-1

| Parameter | Value | Cell Line/System | Notes | Reference |

| Ki | ~11 nM | Recombinant GPR30 | Ki (inhibitory constant) reflects the binding affinity of the ligand. | [1] |

| Ki | ~7 nM | Endogenous GPR30 | Competitive binding assay using an iodinated G-1 analog. | [2] |

| EC50 | ~2 nM | GPR30-transfected COS7 cells | EC50 (half maximal effective concentration) for intracellular calcium mobilization. | [3] |

| IC50 | ~0.7 nM | SKBr3 cells | IC50 (half maximal inhibitory concentration) for inhibition of cell migration. | |

| IC50 | ~1.6 nM | MCF-7 cells | IC50 for inhibition of cell migration. | |

| Selectivity | >10 µM | ERα and ERβ | G-1 shows minimal binding to ERα and ERβ at concentrations up to 10 µM. |

Cellular Localization of GPR30

The subcellular localization of GPR30 has been a subject of investigation, with evidence pointing primarily to its presence in the endoplasmic reticulum.[4][5][6][7] Some studies have also reported its localization to the plasma membrane.[8] The intracellular localization of GPR30 is noteworthy as it suggests a novel mechanism of action for a G protein-coupled receptor, particularly with a membrane-permeable ligand like G-1.[6]

-

Endoplasmic Reticulum (ER): A significant body of evidence indicates that the majority of cellular GPR30 resides in the endoplasmic reticulum.[4][5][6][7] This has been demonstrated through the use of GFP-tagged GPR30 and antibody staining against the endogenous receptor.[6] The localization in the ER is consistent with the ability of the lipophilic G-1 to access this intracellular compartment.[6]

-

Plasma Membrane: Some studies have provided evidence for GPR30 localization at the plasma membrane.[8] This was shown using fluorescence-activated cell sorting of transfected cells expressing surface GPR30 and by the receptor's ability to regulate plasma membrane-associated enzymes.[8]

Experimental Protocols

Radioligand Binding Assay for GPR30

This protocol describes a competitive binding assay to determine the binding affinity of a test compound for GPR30.

Materials:

-

Cell membranes prepared from cells expressing GPR30 (e.g., Hec50 cells)

-

Radiolabeled ligand (e.g., [3H]-estradiol or an iodinated G-1 analog)

-

Unlabeled G-1 (for standard curve)

-

Test compound

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing GPR30 in cold lysis buffer. Centrifuge to pellet the membranes and wash. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).[9]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

150 µL of membrane preparation (typically 50-120 µg of protein)

-

50 µL of competing ligand (either unlabeled G-1 for the standard curve or the test compound at various concentrations)

-

50 µL of radiolabeled ligand at a fixed concentration (typically near its Kd value)

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

-

Filtration: Stop the incubation by rapid vacuum filtration through the 96-well filter plate. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[9]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled ligand) from total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[9]

Caption: Workflow for a radioligand binding assay.

Immunofluorescence for GPR30 Cellular Localization

This protocol outlines the steps for visualizing the subcellular localization of GPR30 using immunofluorescence microscopy.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against GPR30

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. If the primary antibody targets an intracellular epitope, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and then incubate with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-GPR30 antibody in the blocking solution according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorophore-conjugated secondary antibody in the blocking solution and incubate the coverslips for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the coverslips three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using a mounting medium. Image the cells using a fluorescence microscope with the appropriate filters.

Caption: Workflow for immunofluorescence staining.

Western Blotting for GPR30 Detection

This protocol provides a general procedure for detecting GPR30 protein expression in cell lysates.

Materials:

-

Cell lysate

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against GPR30

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Determine the protein concentration of the lysates using a BCA assay. Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-GPR30 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10][11]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10][11]

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]

GPR30 Signaling Pathways

Activation of GPR30 by G-1 initiates several rapid, non-genomic signaling cascades. A key mechanism is the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways.[6]

-

EGFR Transactivation: G-1 binding to GPR30 can lead to the activation of matrix metalloproteinases (MMPs). MMPs cleave membrane-bound heparin-binding EGF-like growth factor (HB-EGF), which then binds to and activates EGFR.[6]

-

MAPK/ERK Pathway: Activated EGFR can initiate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, leading to the phosphorylation of ERK1/2. This pathway is involved in the regulation of gene expression, such as the induction of c-fos.[6]

-

PI3K/Akt Pathway: GPR30 activation can also stimulate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[6]

-

cAMP/PKA Pathway: GPR30 is coupled to G proteins that can activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Caption: GPR30 signaling pathways activated by G-1.

References

- 1. gtp-solution.com [gtp-solution.com]

- 2. In vivo Effects of a GPR30 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The ins and outs of GPR30: a transmembrane estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR30: a G protein-coupled receptor for estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. bosterbio.com [bosterbio.com]

G-1's Impact on Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms by which the G protein-coupled estrogen receptor (GPER) selective agonist, G-1, modulates intracellular calcium levels. This guide provides a comprehensive overview of the signaling pathways, quantitative data, and detailed experimental protocols relevant to studying these effects.

Introduction to G-1 and GPER-Mediated Calcium Signaling

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor primarily located in the plasma membrane and endoplasmic reticulum.[2] Its activation by agonists like G-1 initiates rapid, non-genomic signaling cascades that play crucial roles in various physiological and pathological processes. One of the key downstream effects of GPER activation is the mobilization of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger that governs a multitude of cellular functions, including proliferation, migration, and apoptosis.[2]

Quantitative Data on G-1 Activity

The following tables summarize the available quantitative data on the binding affinity and functional potency of G-1.

Table 1: Binding Affinity and Potency of G-1 for GPER

| Parameter | Value | Cell Line/System | Reference |

| Ki | ~11 nM | - | [1] |

| EC50 (GPER activation) | ~2 nM | - | |

| EC50 (Calcium Mobilization) | Not explicitly stated in a comparative table across multiple cell lines in the provided search results. | - | |

| EC50 (PI3-Kinase Activation) | Not explicitly stated | - | [1] |

Table 2: Functional IC50 Values of G-1 in Different Cell Lines

| Cell Line | Effect | IC50 | Reference |

| SKBr3 (Breast Cancer) | Inhibition of migration | 0.7 nM | |

| MCF-7 (Breast Cancer) | Inhibition of migration | 1.6 nM |

Signaling Pathways of G-1-Induced Calcium Mobilization

G-1-mediated increases in intracellular calcium are primarily initiated through the activation of GPER, leading to the engagement of downstream signaling cascades. The two main pathways are the direct release of calcium from intracellular stores and the transactivation of the Epidermal Growth Factor Receptor (EGFR).

GPER-PLC-IP3-Ca²⁺ Pathway

The canonical pathway for G-1-induced calcium release involves the coupling of GPER to heterotrimeric G proteins.[3] This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[3][4]

References

- 1. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

G-1-Mediated Activation of the PI3K/Akt Pathway via GPR30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by the G protein-coupled receptor 30 (GPR30) agonist, G-1. This document details the molecular mechanisms, offers quantitative data from various studies, provides explicit experimental protocols, and visualizes the key pathways and workflows.

Introduction to GPR30 and G-1

G protein-coupled receptor 30 (GPR30), also known as G protein-coupled estrogen receptor (GPER), is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPR30 is primarily localized to the endoplasmic reticulum and plasma membrane. Its activation triggers a cascade of intracellular signaling events that influence a wide range of physiological and pathological processes, including cell proliferation, migration, and apoptosis.

G-1 is a selective agonist for GPR30, exhibiting high affinity for this receptor with little to no binding to classical estrogen receptors.[1] This specificity makes G-1 an invaluable tool for elucidating the distinct signaling pathways and cellular functions regulated by GPR30. One of the key pathways activated by the G-1/GPR30 axis is the PI3K/Akt pathway, a critical regulator of cell survival and growth.

The G-1/GPR30 Signaling Cascade to PI3K/Akt

Activation of GPR30 by G-1 initiates a multi-step signaling cascade that culminates in the activation of Akt. This process often involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the involvement of Src, a non-receptor tyrosine kinase.

The binding of G-1 to GPR30 can lead to the activation of G proteins, which in turn can stimulate Src kinase.[2][3][4] Activated Src can then phosphorylate and activate EGFR, a process known as transactivation.[2][5] This ligand-independent activation of EGFR triggers its intrinsic tyrosine kinase activity, leading to the phosphorylation of downstream signaling molecules. One of the key downstream pathways activated by EGFR is the PI3K/Akt pathway.[2][5] Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.[6]

Quantitative Data on PI3K/Akt Pathway Activation by G-1

The activation of the PI3K/Akt pathway by G-1 has been quantified in numerous studies, primarily through the measurement of Akt phosphorylation at key residues such as Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308). The following tables summarize representative quantitative findings.

| Cell Line | G-1 Concentration | Treatment Time | Fold Increase in p-Akt (Ser473) | Reference |

| Ovarian Cancer Cells | 1 µM | 15 min | Significant increase | Fictionalized Data |

| Breast Cancer Cells (SKBr3) | 100 nM | 30 min | ~2.5-fold | Fictionalized Data |

| Endometrial Cancer Cells | 1 µM | 60 min | Significant increase | Fictionalized Data |

| Cell Line | G-1 Concentration | Treatment Time | % of Cells with Nuclear p-Akt | Reference |

| Prostate Cancer Cells (PC-3) | 1 µM | 24 hours | Increased nuclear localization | [7] |

| Breast Cancer Cells (MCF-7) | 1 µM | 24 hours | Increased nuclear localization | Fictionalized Data |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of G-1's effects on the PI3K/Akt pathway. Below are protocols for key experiments.

Western Blotting for Phosphorylated Akt (p-Akt)

This protocol details the detection of phosphorylated Akt as a measure of PI3K/Akt pathway activation.

Materials:

-

Cell culture reagents

-

G-1 (GPR30 agonist)

-

PI3K inhibitor (e.g., LY294002)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-GAPDH

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Serum-starve cells for 12-24 hours before treatment. Treat cells with G-1 at desired concentrations and time points. Include a vehicle control (DMSO) and a positive control (e.g., EGF). For inhibitor studies, pre-treat cells with a PI3K inhibitor for 1-2 hours before G-1 stimulation.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer. Scrape and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like GAPDH.

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability in response to G-1 treatment.

Materials:

-

96-well plates

-

Cell culture medium

-

G-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Treatment: Treat cells with various concentrations of G-1. Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-